L-Valinamide, L-lysyl-L-prolyl-
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Overview
Description
L-Valinamide, L-lysyl-L-prolyl- is a tripeptide compound composed of the amino acids valine, lysine, and proline. It has the molecular formula C16H31N5O3 and a molecular weight of 341.449 Da
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, L-lysyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.
Industrial Production Methods
Industrial production of L-Valinamide, L-lysyl-L-prolyl- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Valinamide, L-lysyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
L-Valinamide, L-lysyl-L-prolyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
Mechanism of Action
The mechanism of action of L-Valinamide, L-lysyl-L-prolyl- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in inflammation or microbial growth. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
L-Proline analogues: These include compounds like L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline, which have similar structural features and biological activities.
Other tripeptides: Compounds such as L-alanyl-L-glutaminyl-L-phenylalanine share similar peptide structures and can be used for comparative studies.
Uniqueness
L-Valinamide, L-lysyl-L-prolyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of valine, lysine, and proline residues allows for unique interactions with molecular targets, making it valuable for various research applications .
Properties
CAS No. |
57899-80-6 |
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Molecular Formula |
C16H31N5O3 |
Molecular Weight |
341.45 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H31N5O3/c1-10(2)13(14(19)22)20-15(23)12-7-5-9-21(12)16(24)11(18)6-3-4-8-17/h10-13H,3-9,17-18H2,1-2H3,(H2,19,22)(H,20,23)/t11-,12-,13-/m0/s1 |
InChI Key |
WHYFLVYSZQFSHS-AVGNSLFASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)N |
Origin of Product |
United States |
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